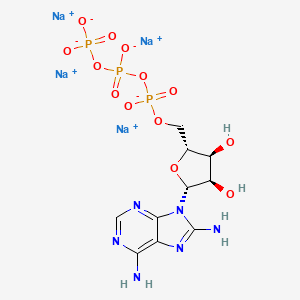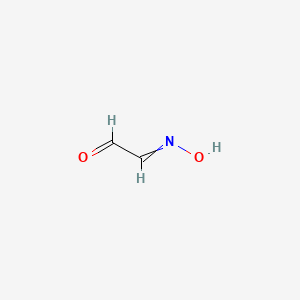
8-Aminoadenosine-5'-O-triphosphate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoadenosine-5’-O-triphosphate (sodium salt) is an aminated derivative of adenosine-5’-triphosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine nucleobase with an amino group. It is primarily used in scientific research for receptor mapping and studying nucleotide substrate specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoadenosine-5’-O-triphosphate involves the modification of adenosine-5’-triphosphate. The hydrogen atom at the 8th position of the adenine nucleobase is replaced by an amino group through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 8-Aminoadenosine-5’-O-triphosphate typically involves large-scale chemical synthesis under controlled conditions. The compound is often supplied as an aqueous solution of the sodium salt, with a typical concentration of 10 mM .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminoadenosine-5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and nucleophiles. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may result in various substituted adenosine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Aminoadenosine-5’-O-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in receptor mapping and studying nucleotide substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized biochemical reagents
Wirkmechanismus
The mechanism of action of 8-Aminoadenosine-5’-O-triphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 8th position of the adenine nucleobase allows for unique binding interactions, which can inhibit or modify the activity of these targets. This compound has been shown to inhibit poly(A) polymerase in yeast, leading to chain termination during RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Adenosine-5’-triphosphate (ATP): The parent compound, without the amino modification.
8-Bromo-adenosine-5’-triphosphate: Another modified ATP derivative with a bromine atom at the 8th position.
8-Methyl-adenosine-5’-triphosphate: A derivative with a methyl group at the 8th position.
Uniqueness: 8-Aminoadenosine-5’-O-triphosphate is unique due to the presence of the amino group at the 8th position, which allows for specific interactions and applications not possible with other ATP derivatives. This modification enhances its utility in receptor mapping and studying nucleotide substrate specificity .
Eigenschaften
Molekularformel |
C10H13N6Na4O13P3 |
|---|---|
Molekulargewicht |
610.12 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Na/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI-Schlüssel |
AXYUSSRGOAAJCU-ZVQJTLEUSA-J |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)

![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)






![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
